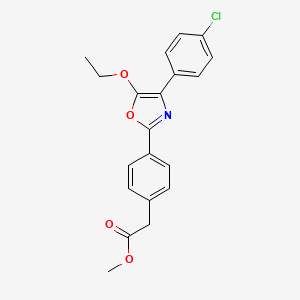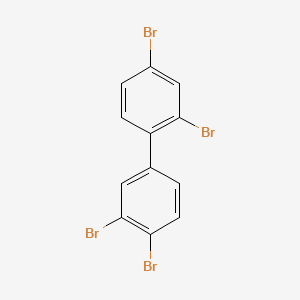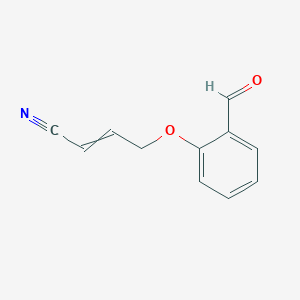
4-(2-Formylphenoxy)but-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Formylphenoxy)but-2-enenitrile is an organic compound with the molecular formula C11H9NO2. It features a formyl group attached to a phenoxy group, which is further connected to a but-2-enenitrile moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(2-Formylphenoxy)but-2-enenitrile can be synthesized through a multi-step process. One common method involves the reaction of 2-formylphenol with 4-bromobut-2-enenitrile in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Formylphenoxy)but-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-(2-Carboxyphenoxy)but-2-enenitrile.
Reduction: 4-(2-Formylphenoxy)but-2-enamine.
Substitution: Depending on the nucleophile, various substituted phenoxy derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
4-(2-Formylphenoxy)but-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its role in drug design and development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4-(2-Formylphenoxy)but-2-enenitrile involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These interactions can lead to the formation of new bonds and the modification of existing molecular structures, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-(2-Chlorophenyl)-2-[(2-formylphenoxy)methyl]prop-2-enenitrile: Similar structure with a chlorophenyl group instead of a phenoxy group.
(Z)-2-Butenenitrile: Similar nitrile group but lacks the formyl and phenoxy groups.
Uniqueness
4-(2-Formylphenoxy)but-2-enenitrile is unique due to the presence of both a formyl group and a nitrile group attached to a phenoxy moiety.
Eigenschaften
CAS-Nummer |
83611-33-0 |
|---|---|
Molekularformel |
C11H9NO2 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
4-(2-formylphenoxy)but-2-enenitrile |
InChI |
InChI=1S/C11H9NO2/c12-7-3-4-8-14-11-6-2-1-5-10(11)9-13/h1-6,9H,8H2 |
InChI-Schlüssel |
WIGXEQHDWXIUHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=O)OCC=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


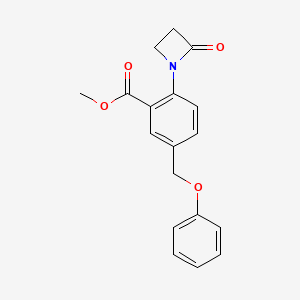

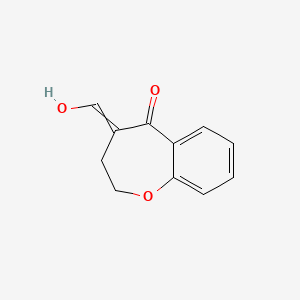
![4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester](/img/structure/B14411967.png)
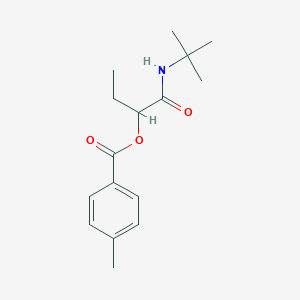
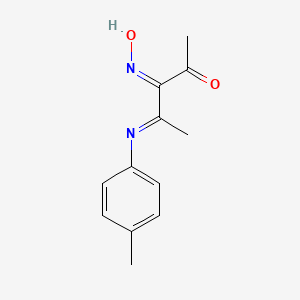
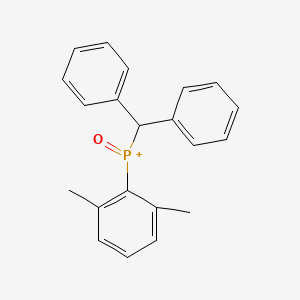

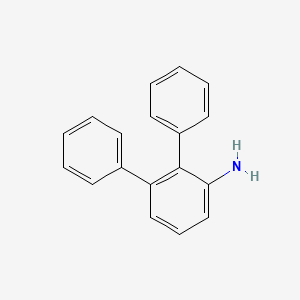
![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14412001.png)
![1-[(2,2-Dimethyl-4-phenyl-1,3-dioxolan-4-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14412013.png)
